

1-Amino-2-methylanthraquinone CAS number 82-28-0 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Amino-2-methylanthraquinone

Cat. No.: B160907

[Get Quote](#)

An In-Depth Technical Guide to **1-Amino-2-methylanthraquinone** (CAS 82-28-0): Properties, Synthesis, and Applications

Introduction

1-Amino-2-methylanthraquinone, identified by CAS number 82-28-0, is an organic compound built upon the core anthraquinone structure. This red crystalline solid is characterized by an amino group at the C1 position and a methyl group at the C2 position of the fused aromatic ring system.^{[1][2]} Historically, its primary significance has been almost exclusively as a dye and a critical intermediate in the production of a variety of other anthraquinone-based dyes.^{[3][4]} Its chemical structure imparts excellent stability and lightfastness, making it a valuable component in creating vibrant and durable colorants for textiles, plastics, and coatings.^[5]

While its commercial production in the United States ceased in the 1970s, **1-amino-2-methylanthraquinone** continues to be a subject of interest for researchers.^[4] Emerging applications are being explored in material science, particularly in the synthesis of novel polymeric dyes and as a redox-active agent in electrochemical systems.^{[5][6][7]} However, its toxicological profile, notably its classification as a substance reasonably anticipated to be a human carcinogen based on animal studies, necessitates rigorous safety and handling protocols.^{[4][8]} This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety considerations for professionals in research and development.

Physicochemical Properties and Characterization

The utility of **1-Amino-2-methylanthraquinone** in various applications is dictated by its distinct physical and chemical properties.

Core Identifiers and Nomenclature

A compound can be known by many names and identifiers. The following table consolidates the key nomenclature for CAS 82-28-0.

Identifier	Value
CAS Number	82-28-0 [3]
IUPAC Name	1-amino-2-methylanthracene-9,10-dione [3]
Molecular Formula	C ₁₅ H ₁₁ NO ₂ [3]
Molecular Weight	237.26 g/mol [3] [5]
Common Synonyms	Disperse Orange 11, C.I. 60700, Celliton Orange R [3] [8] [9]
PubChem CID	6702 [3]

Physical Properties

The physical state and thermal properties are crucial for handling, storage, and process design.

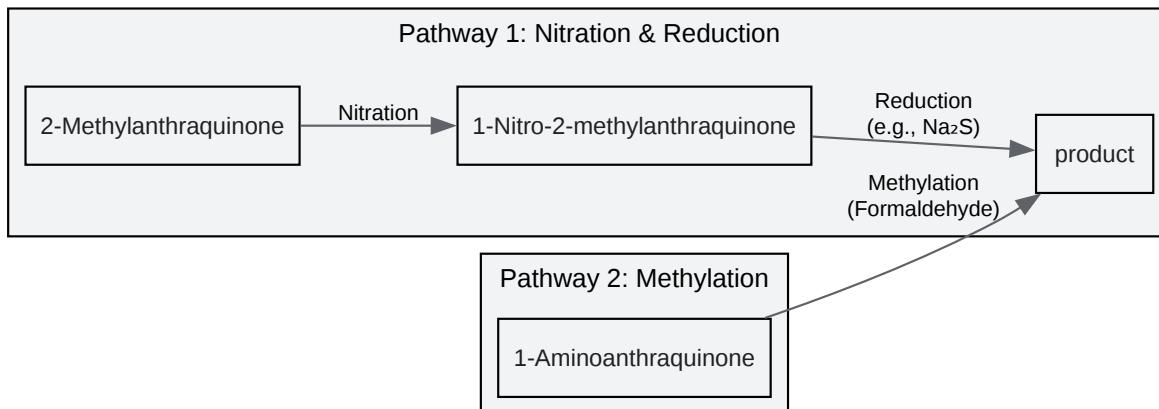
Property	Value	Source(s)
Appearance	Red powder or crystalline solid.	[1] [3] [8]
Melting Point	198 - 206 °C	[1] [5] [10]
Maximum Absorption (λ _{max})	486 nm	[8] [10]
Density	1.3365 g/cm ³	[2]

Solubility Profile

Solubility is a critical parameter for reaction chemistry, purification, and formulation. The fused aromatic rings render the molecule primarily hydrophobic, though the amino group provides some interaction with polar solvents.[\[2\]](#)

Solvent	Solubility	Source(s)
Water	Insoluble (3.3×10^{-4} g/L at 25°C)	[8]
Organic Solvents	Soluble in acetone, benzene, ethanol, chloroform, and acetic acid.	[4] [11]

Synthesis and Reactivity


The synthesis of **1-Amino-2-methylanthraquinone** is typically achieved through well-established industrial chemistry pathways. Its reactivity is governed by the functional groups on the anthraquinone core.

Established Synthetic Routes

Two primary methods have been historically employed for the synthesis of this compound. The choice of route often depends on the availability and cost of the starting materials.

- Nitration and Reduction of 2-Methylanthraquinone: This is a common pathway where 2-methylanthraquinone is first nitrated to introduce a nitro group at the C1 position. This intermediate, 1-nitro-2-methylanthraquinone, is then reduced to the corresponding amine using agents like aqueous sodium sulfide or sodium borohydride.[\[1\]](#)[\[3\]](#)[\[11\]](#)
- Methylation of 1-Aminoanthraquinone: An alternative route involves the direct methylation of 1-aminoanthraquinone using formaldehyde.[\[1\]](#)[\[3\]](#)

These methods leverage fundamental aromatic substitution and functional group transformation reactions that are scalable and well-understood in industrial organic synthesis.

[Click to download full resolution via product page](#)

*High-level overview of the two primary synthetic routes to **1-Amino-2-methylanthraquinone**.*

Key Chemical Reactivity

The compound's reactivity is predictable based on its structure:

- Incompatibility: It is stable under normal conditions but is incompatible with strong oxidizing agents.[1][8]
- Acid-Base Reactions: The amino group is basic and can form salts with mineral acids.[1][12]
- Further Functionalization: The aromatic rings and the amino group can undergo further reactions. For example, it can be brominated to produce intermediates like 1-amino-2-methyl-4-bromoanthraquinone, which is used in the synthesis of more complex dyes.[7]

Experimental Protocol: Synthesis via Nitration and Reduction of 2-Methylanthraquinone

This protocol is a representative, generalized procedure based on established chemical principles for this transformation.

Objective: To synthesize **1-Amino-2-methylanthraquinone** from 2-methylanthraquinone.

Materials:

- 2-Methylanthraquinone
- Nitrating agent (e.g., nitric acid in sulfuric acid)
- Reducing agent (e.g., aqueous sodium sulfide or sodium borohydride)
- Appropriate solvents (e.g., glacial acetic acid, ethanol)
- Standard laboratory glassware and safety equipment

Procedure:

- Nitration:
 1. Dissolve 2-methylanthraquinone in a suitable solvent like concentrated sulfuric acid in a flask, maintaining a low temperature with an ice bath.
 2. Slowly add the nitrating agent dropwise while vigorously stirring, ensuring the temperature does not rise significantly.
 3. After the addition is complete, allow the reaction to proceed for several hours, monitoring the progress via thin-layer chromatography (TLC).
 4. Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the 1-nitro-2-methylanthraquinone intermediate.
 5. Filter the solid product, wash thoroughly with water until neutral, and dry.
- Reduction:
 1. Suspend the dried 1-nitro-2-methylanthraquinone in a suitable solvent system (e.g., water/ethanol).
 2. Add the reducing agent (e.g., sodium sulfide) portion-wise or as a solution. The reaction is often exothermic and may require cooling.
 3. Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

4. Cool the reaction mixture and filter the crude **1-Amino-2-methylanthraquinone** product.
5. Purify the product by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to yield red crystals.[11]

Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as melting point determination, HPLC, and spectral analysis (NMR, IR, Mass Spectrometry).[3][10]

Applications in Research and Industry

While its large-scale use has diminished, **1-Amino-2-methylanthraquinone** remains a valuable compound in specialized areas.

Historical and Current Role in the Dye Industry

The primary application of this compound has been as a disperse dye and an intermediate for other dyes.[1][8] It was used to color synthetic fibers like acetates, polyester, and nylon, as well as natural materials like wool and furs.[1] The anthraquinone core provides high chemical stability and photostability (lightfastness), ensuring the resulting colors are vibrant and long-lasting.[5] Although specific dyes derived from it, like C.I. Acid Blue 47, are no longer produced in the US, the fundamental chemistry is still relevant for creating high-performance colorants.[4]

Emerging Applications for Drug Development and Material Science

Modern research has identified new potential uses for this classic dye intermediate.

- **Pharmaceutical Research:** Some studies have noted potential antioxidant and anticancer properties, though this area requires significant further investigation to be validated for any therapeutic application.[8] The parent compound, 2-methylanthraquinone, is recognized as a versatile building block in drug synthesis.[13]
- **Material Science & Electrochemistry:** The compound's structure makes it a valuable precursor for synthesizing novel functional materials, such as polymeric dyes, by grafting it onto polymer backbones like O-carboxymethyl chitosan.[7] Furthermore, its ability to

undergo reversible reduction-oxidation reactions makes it a candidate for use as a redox-active agent in electrochemical applications like sensors or batteries.[5][6]

*Key application areas for **1-Amino-2-methylanthraquinone**.*

Safety, Handling, and Toxicological Profile

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling **1-Amino-2-methylanthraquinone**.

Hazard Identification

The compound presents several health risks.

Hazard Type	Description	Source(s)
Carcinogenicity	Reasonably anticipated to be a human carcinogen.	[4][8][14]
Acute Toxicity	Harmful if ingested, inhaled, or absorbed through the skin.	[9]
Irritation	Causes skin and eye irritation. May cause respiratory tract irritation.	[12][14][15][16]
Organ Effects	Target organs include the liver and kidneys. Can cause methemoglobinemia.	[3][9]

Carcinogenicity and Mutagenicity

The most significant long-term health risk is its carcinogenicity. Studies by the U.S. National Toxicology Program (NTP) found sufficient evidence of carcinogenicity in experimental animals.

[4] Oral exposure led to an increased incidence of liver tumors in female mice and both sexes of rats, and kidney tumors in male rats.[4] While no epidemiological studies in humans have been identified, on the basis of this animal data, it is classified as "reasonably anticipated to be a human carcinogen".[4] Many scientists believe there is no safe level of exposure to a carcinogen.[14]

Handling and Personal Protective Equipment (PPE)

All contact should be reduced to the lowest possible level.[\[14\]](#)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[\[17\]](#) Where possible, use automated transfer systems to move the chemical.[\[14\]](#)
- Personal Protective Equipment:
 - Gloves: Wear appropriate chemical-resistant gloves.[\[15\]](#)
 - Eye Protection: Use safety glasses with side-shields or chemical goggles.[\[15\]](#)
 - Respiratory Protection: If dust cannot be controlled, use a NIOSH-approved respirator.
 - Clothing: Wear a lab coat or protective clothing. Contaminated clothing should be removed promptly and cleaned before reuse.[\[14\]](#)
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[15\]](#)

First Aid and Exposure Measures

Immediate action is required in case of exposure.

- Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[\[12\]](#)[\[16\]](#)
- Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[\[15\]](#)[\[17\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[\[16\]](#)[\[17\]](#)
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical. Seek immediate medical

attention.[\[12\]](#)[\[16\]](#)

Conclusion

1-Amino-2-methylanthraquinone (CAS 82-28-0) is a compound with a rich history in the dye industry, valued for its ability to produce stable, vibrant colors. While its direct use as a dye has declined in some regions, its role as a chemical intermediate and a building block for new materials persists. Researchers are leveraging its unique anthraquinone core for applications in polymer science and electrochemistry. However, its significant health hazards, particularly its carcinogenicity, cannot be overstated. For scientists and drug development professionals, a thorough understanding of both its functional properties and its toxicological profile is essential for harnessing its potential safely and responsibly.

References

- Solubility of Things. (n.d.). **1-Amino-2-methylanthraquinone**.
- U.S. Environmental Protection Agency. (n.d.). Ecotoxicity Profile: **1-Amino-2-methylanthraquinone**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6702, **1-Amino-2-methylanthraquinone**.
- National Toxicology Program. (2021). 15th Report on Carcinogens: **1-Amino-2-methylanthraquinone**. National Center for Biotechnology Information.
- Haz-Map. (n.d.). **1-Amino-2-methylanthraquinone**.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: **1-AMINO-2-METHYLANTHRAQUINONE**.
- Organic Syntheses. (n.d.). 1-methylaminoanthraquinone.
- Wang, Y., et al. (2017). Synthesis and color properties of novel polymeric dyes based on grafting of anthraquinone derivatives onto O-carboxymethyl chitosan. *RSC Advances*, 7, 33494-33501.
- MySkinRecipes. (n.d.). **1-Amino-2-methylanthraquinone**.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Aminoanthraquinone, 90%.
- National Institute of Standards and Technology. (n.d.). 1-(Methylamino)anthraquinone. NIST Chemistry WebBook.
- Google Patents. (1992). EP0499451A1 - Synthesis of 1-amino-anthraquinone.
- ResearchGate. (n.d.). Proposed mechanism for the synthesis of amino anthraquinone derivatives.
- National Institute of Standards and Technology. (n.d.). 1-(Methylamino)anthraquinone. NIST Chemistry WebBook.

- PubMed. (2014). [Laser photolysis study on photo-oxidation reactions of aromatic amino acids with triplet 2-methylanthraquinone].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-AMINO-2-METHYLANTHRAQUINONE | 82-28-0 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-Amino-2-methylanthraquinone | C15H11NO2 | CID 6702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Amino-2-methylanthraquinone - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Page loading... [guidechem.com]
- 9. 1-Amino-2-methylanthraquinone - Hazardous Agents | Haz-Map [haz-map.com]
- 10. 1-Amino-2-methylanthraquinone | 82-28-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Page loading... [guidechem.com]
- 12. 1-AMINO-2-METHYLANTHRAQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. 2-Methyl anthraquinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 14. nj.gov [nj.gov]
- 15. fishersci.be [fishersci.be]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]

- To cite this document: BenchChem. [1-Amino-2-methylanthraquinone CAS number 82-28-0 properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b160907#1-amino-2-methylanthraquinone-cas-number-82-28-0-properties\]](https://www.benchchem.com/product/b160907#1-amino-2-methylanthraquinone-cas-number-82-28-0-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com